heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a heptyl group attached to a pyrazole ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Amination: The resulting compound is further reacted with heptylamine under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Heptylamine: A simpler amine with a heptyl group.
1-Propyl-1H-pyrazole: A pyrazole ring substituted with a propyl group.
N-alkylated pyrazoles: Compounds with similar structures but different alkyl groups.
Uniqueness
Heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of a heptyl group, a propyl-substituted pyrazole ring, and an amine functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1855941-39-7 |
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Molecular Formula |
C14H27N3 |
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-3-5-6-7-8-9-15-11-14-12-16-17(13-14)10-4-2/h12-13,15H,3-11H2,1-2H3 |
InChI Key |
KVUQZGZNBATDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CN(N=C1)CCC |
Origin of Product |
United States |
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